molecular formula C15H14N4O B12358524 4-[(1H-1,3-benzodiazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide

4-[(1H-1,3-benzodiazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide

Cat. No.: B12358524
M. Wt: 266.30 g/mol
InChI Key: OJFRJQIMOFVKEG-UHFFFAOYSA-N
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Description

4-(1H-1,3-benzodiazol-1-ylmethyl)-N’-hydroxybenzene-1-carboximidamide is a complex organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,3-benzodiazol-1-ylmethyl)-N’-hydroxybenzene-1-carboximidamide typically involves the reaction of 1H-1,3-benzodiazole with benzene-1-carboximidamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,3-benzodiazol-1-ylmethyl)-N’-hydroxybenzene-1-carboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

4-(1H-1,3-benzodiazol-1-ylmethyl)-N’-hydroxybenzene-1-carboximidamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in various industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1H-1,3-benzodiazol-1-ylmethyl)-N’-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile
  • 4-[(1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol
  • 4-((4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives

Uniqueness

What sets 4-(1H-1,3-benzodiazol-1-ylmethyl)-N’-hydroxybenzene-1-carboximidamide apart from these similar compounds is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H14N4O

Molecular Weight

266.30 g/mol

IUPAC Name

4-(benzimidazol-1-ylmethyl)-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C15H14N4O/c16-15(18-20)12-7-5-11(6-8-12)9-19-10-17-13-3-1-2-4-14(13)19/h1-8,10,20H,9H2,(H2,16,18)

InChI Key

OJFRJQIMOFVKEG-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)/C(=N/O)/N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)C(=NO)N

Origin of Product

United States

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